Cas no 58841-40-0 (1,2-Benzenediamine, 4-(4-phenoxybutoxy)-)
58841-40-0 structure
Product Name:1,2-Benzenediamine, 4-(4-phenoxybutoxy)-
CAS No:58841-40-0
MF:C16H20N2O2
MW:272.342204093933
CID:340655
PubChem ID:21496521
Update Time:2025-04-19
1,2-Benzenediamine, 4-(4-phenoxybutoxy)- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediamine, 4-(4-phenoxybutoxy)-
- 4-(4-phenoxybutoxy)benzene-1,2-diamine
- 58841-40-0
- DTXSID60614980
- HEXJXLRQKWPZNV-UHFFFAOYSA-N
- 1,2-diamino-4-(4-phenoxybutoxy)benzene
- SCHEMBL11838774
-
- Inchi: 1S/C16H20N2O2/c17-15-9-8-14(12-16(15)18)20-11-5-4-10-19-13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11,17-18H2
- InChI Key: HEXJXLRQKWPZNV-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=C(C=1)N)N)CCCCOC1C=CC=CC=1
Computed Properties
- Exact Mass: 272.1526
- Monoisotopic Mass: 272.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 70.5Ų
Experimental Properties
- PSA: 70.5
1,2-Benzenediamine, 4-(4-phenoxybutoxy)- Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
58841-40-0 (1,2-Benzenediamine, 4-(4-phenoxybutoxy)-) Related Products
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